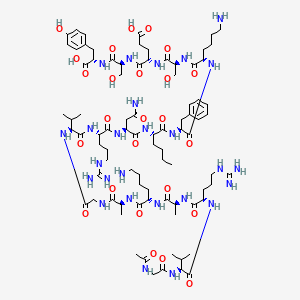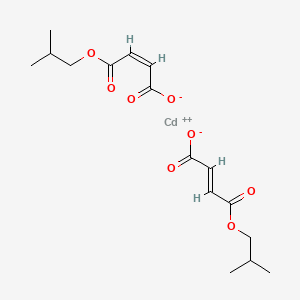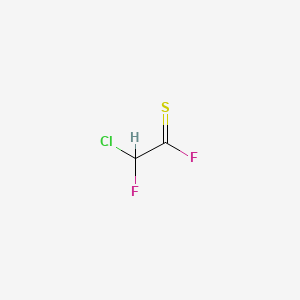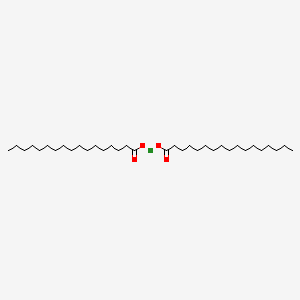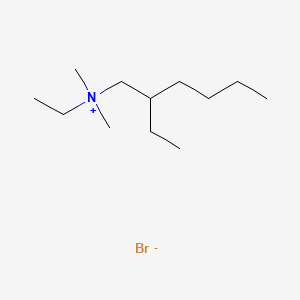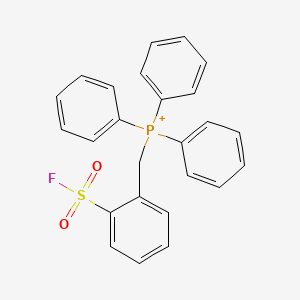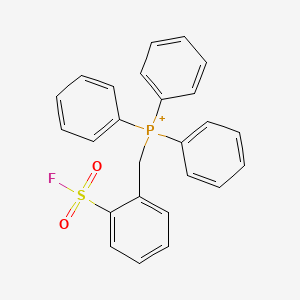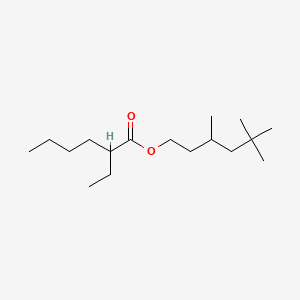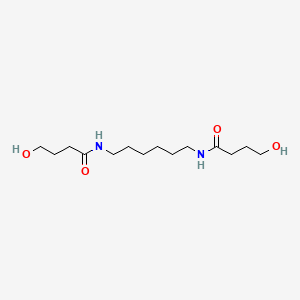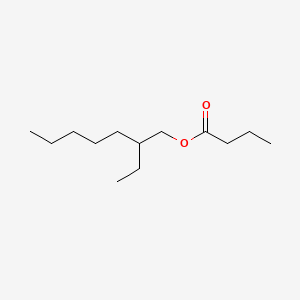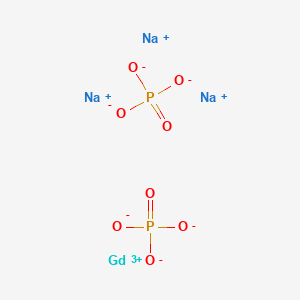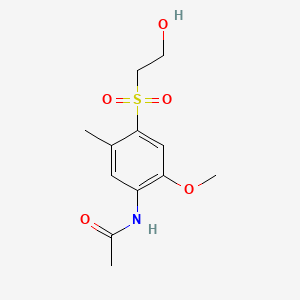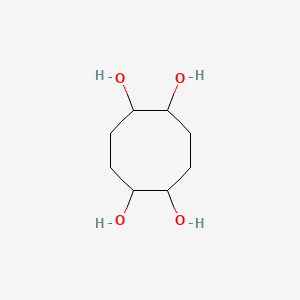
Cyclooctane-1,2,5,6-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctane-1,2,5,6-tetrol is an organic compound with the molecular formula C8H16O4 It is a cycloalkane derivative characterized by a cyclooctane ring with four hydroxyl groups attached at the 1, 2, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,5,6-tetrol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,5-cyclooctadiene using osmium tetroxide as a catalyst. The reaction typically proceeds under mild conditions, with the addition of a co-oxidant such as N-methylmorpholine N-oxide to facilitate the formation of the tetrol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctane-1,2,5,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclooctane-1,2,5,6-tetraone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the tetrol into cyclooctane.
Major Products:
Oxidation: Cyclooctane-1,2,5,6-tetraone
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Aplicaciones Científicas De Investigación
Cyclooctane-1,2,5,6-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying hydrogen bonding interactions in biological systems.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of cyclooctane-1,2,5,6-tetrol involves its ability to participate in hydrogen bonding and other intermolecular interactions. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the compound’s reactivity and stability. Additionally, the cyclooctane ring structure imparts unique conformational properties that affect its behavior in chemical reactions .
Comparación Con Compuestos Similares
Cyclooctane-1,2,5,6-tetrol can be compared with other cycloalkane derivatives, such as:
Cyclooctane-1,2,3,4-tetrol: Similar in structure but with hydroxyl groups at different positions, leading to different reactivity and properties.
Cyclooctane-1,5-diol: Contains only two hydroxyl groups, resulting in distinct chemical behavior and applications.
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with different conformational and reactivity characteristics.
This compound stands out due to its unique combination of four hydroxyl groups and an eight-membered ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
36653-42-6 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
cyclooctane-1,2,5,6-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-12H,1-4H2 |
Clave InChI |
GOFSZEWOPLAOPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CCC(C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


